molecular formula C12H8BrClN2O2S B2385594 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 879947-91-8

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2385594
CAS No.: 879947-91-8
M. Wt: 359.62
InChI Key: CFCGQXCLWUXIBS-UHFFFAOYSA-N
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Description

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H8BrClN2O2S It is a pyrimidine derivative that features a bromophenyl group, a chloropyrimidine ring, and a methylsulfanyl group

Preparation Methods

The synthesis of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromophenylboronic acid with the pyrimidine ring in the presence of a palladium catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylthiol reagent.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions include sulfoxide, sulfone, and substituted pyrimidine derivatives.

Scientific Research Applications

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

    2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which may result in different chemical reactivity and biological activity.

    2-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which may affect its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

(2-bromophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O2S/c1-19-12-15-6-8(14)10(16-12)11(17)18-9-5-3-2-4-7(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCGQXCLWUXIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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